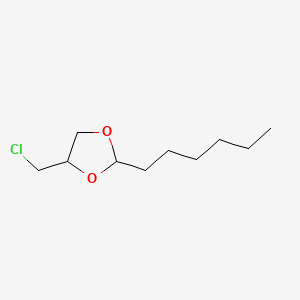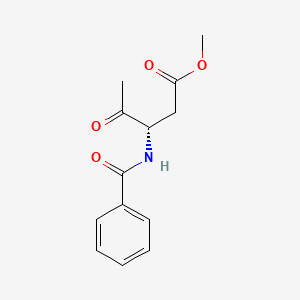![molecular formula C21H57Si6Y B14636006 Yttrium tris[bis(trimethylsilyl)methanide] CAS No. 53668-81-8](/img/structure/B14636006.png)
Yttrium tris[bis(trimethylsilyl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium tris[bis(trimethylsilyl)methanide] is an organometallic compound with the chemical formula [((CH₃)₃Si)₂N]₃Y. This compound is known for its unique properties and applications in various fields, including chemistry and materials science. It is a white to off-white powder that is relatively stable at room temperature but reacts violently with water.
Preparation Methods
Yttrium tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of yttrium chloride with bis(trimethylsilyl)amide. The reaction typically involves the following steps:
- Dissolving yttrium chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding bis(trimethylsilyl)amide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Removing the solvent and by-products to obtain the pure compound.
Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
Yttrium tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yttrium tris[bis(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of yttrium-containing thin films, which are important in the semiconductor industry.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific properties, such as high-temperature superconductors and specialized ceramics.
Mechanism of Action
The mechanism by which yttrium tris[bis(trimethylsilyl)methanide] exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. The trimethylsilyl groups provide steric protection, allowing the yttrium center to interact with specific molecular targets. This interaction can facilitate catalytic processes, enhance reaction selectivity, and improve the efficiency of certain chemical transformations.
Comparison with Similar Compounds
Yttrium tris[bis(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
- Samarium tris[bis(trimethylsilyl)methanide]
- Lithium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
These compounds share similar structural features but differ in their reactivity and applications. For example, samarium tris[bis(trimethylsilyl)methanide] is used in different catalytic processes, while lithium and potassium bis(trimethylsilyl)amides are commonly used as strong bases in organic synthesis. The uniqueness of yttrium tris[bis(trimethylsilyl)methanide] lies in its specific applications in materials science and its ability to form stable complexes with a wide range of molecules.
Properties
CAS No. |
53668-81-8 |
|---|---|
Molecular Formula |
C21H57Si6Y |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
trimethyl(trimethylsilylmethyl)silane;yttrium(3+) |
InChI |
InChI=1S/3C7H19Si2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
JKCVDKDNVHBNKY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


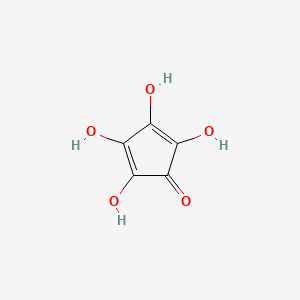
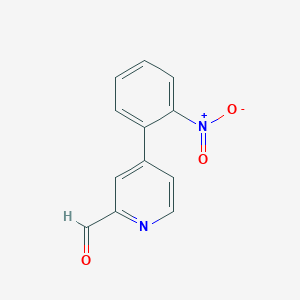
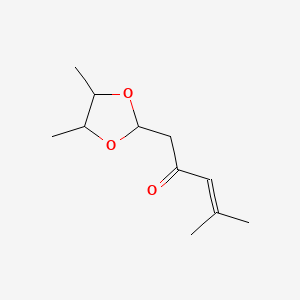
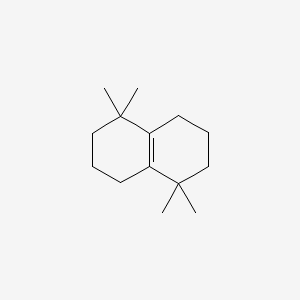
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
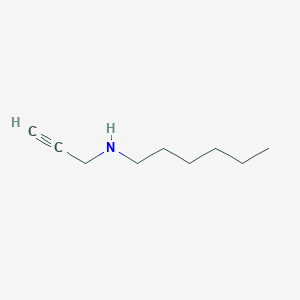
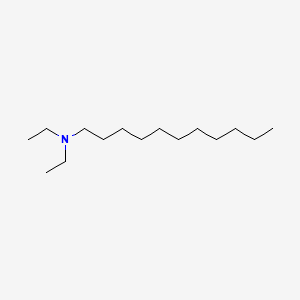
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
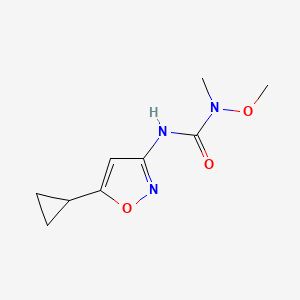
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
